Structural Elucidation and NMR Resonance Assignments of 2-Oxaspiro[5.5]undecan-5-one: A Comprehensive Guide for Drug Discovery
Structural Elucidation and NMR Resonance Assignments of 2-Oxaspiro[5.5]undecan-5-one: A Comprehensive Guide for Drug Discovery
Executive Summary
The shift toward three-dimensional molecular architectures in modern drug discovery has elevated the importance of spirocyclic scaffolds. By increasing the fraction of sp³-hybridized carbons (Fsp³), spirocycles improve metabolic stability, solubility, and target specificity [1]. 2-Oxaspiro[5.5]undecan-5-one (CAS: 1480805-76-2) is a highly versatile building block featuring a rigid oxane ring fused to a cyclohexane ring via a quaternary spiro center.
This whitepaper provides an in-depth technical guide to the structural elucidation of 2-Oxaspiro[5.5]undecan-5-one using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. By detailing the causality behind chemical shifts and providing a self-validating 2D NMR protocol, this guide equips researchers with the authoritative framework necessary to verify this scaffold during synthetic workflows.
Structural and Conformational Analysis
Understanding the NMR profile of 2-Oxaspiro[5.5]undecan-5-one requires a precise mapping of its atomic connectivity. The spiro[5.5]undecane core consists of two six-membered rings sharing a single carbon atom (C6).
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Ring A (Heterocycle): Contains an ether oxygen at position 2 and a ketone carbonyl at position 5. The atomic sequence is C6(spiro)–C1–O2–C3–C4–C5(=O)–C6.
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Ring B (Carbocycle): A standard unsubstituted cyclohexane ring attached at the C6 spiro center, comprising carbons 7 through 11.
The spiro center (C6) imposes strict conformational rigidity. Because the two rings are orthogonal to each other, the protons within Ring A are locked into specific spatial orientations, leading to distinct diastereotopic environments that are highly diagnostic in NMR spectroscopy.
¹H NMR Chemical Shift Dynamics & Causality
The proton NMR spectrum of this molecule is defined by the interplay between electronegative deshielding (from O2) and diamagnetic anisotropy (from the C5 carbonyl).
Causality of Key Resonances
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The H1 Protons (Isolated Spin System): The C1 methylene group is sandwiched between the quaternary spiro center (C6) and the oxygen atom (O2). Because C6 has no protons, the H1 protons exhibit no vicinal coupling ( 3J ). However, the rigid spiro geometry makes these two geminal protons diastereotopic. They typically appear as a distinct AB quartet ( 2J≈11−12 Hz) around 3.55 ppm, heavily deshielded by the adjacent oxygen.
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The H4 Protons (Anisotropic Deshielding): Situated alpha to the C5 carbonyl, the H4 protons are subject to the of the C=O π -bond [2]. The circulation of π -electrons under the applied magnetic field creates an induced field that reinforces the external field at the equatorial position, pushing the H4 signals downfield to ~2.60 ppm.
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The H3 Protons: These protons are alpha to the oxygen and beta to the carbonyl. They couple vicinally with the H4 protons, appearing as a triplet near 3.75 ppm.
Table 1: Predicted ¹H NMR Resonance Assignments
| Position | Multiplicity | Integration | Expected Shift (δ, ppm) | Structural Context / Causality |
| H1 | AB quartet (or s) | 2H | 3.50 – 3.65 | Deshielded by O2. Diastereotopic due to the rigid spiro center; no vicinal neighbors. |
| H3 | Triplet | 2H | 3.70 – 3.85 | Deshielded by O2; couples with H4 ( 3J≈5.5−6.5 Hz). |
| H4 | Triplet | 2H | 2.50 – 2.65 | Deshielded by the diamagnetic anisotropy of the C5 carbonyl; couples with H3. |
| H7, H11 | Multiplet | 4H | 1.50 – 1.70 | Alpha to the spiro C6; slightly deshielded by the proximity of the C5 carbonyl. |
| H8-H10 | Multiplet | 6H | 1.20 – 1.50 | Distal cyclohexane ring protons; standard aliphatic resonance. |
¹³C NMR Resonance Profiling
Carbon-13 NMR provides a direct map of the molecular skeleton. The quaternary carbons (C5 and C6) are the critical anchors for structural verification.
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C5 (Carbonyl): Ketones in six-membered rings typically resonate near 211 ppm. The steric crowding and electronic environment induced by the adjacent spiro center push this resonance slightly downfield to ~213.5 ppm.
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C6 (Spiro Center): This quaternary carbon is highly unique. It is alpha to a carbonyl, alpha to a highly deshielded methylene (C1), and part of a cyclohexane ring. This convergence of effects places the C6 resonance near 48 ppm.
Table 2: Predicted ¹³C NMR Resonance Assignments
| Position | Carbon Type | Expected Shift (δ, ppm) | Structural Context / Causality |
| C5 | Quaternary (C=O) | ~213.5 | Ketone carbonyl in a 6-membered ring, adjacent to a spiro center. |
| C1 | Secondary (CH₂) | ~74.5 | Highly deshielded by O2; directly attached to the quaternary spiro C6. |
| C3 | Secondary (CH₂) | ~66.8 | Deshielded by O2; standard cyclic ether alpha-carbon shift. |
| C6 | Quaternary (Spiro) | ~48.2 | Spiro center; shifted downfield by adjacent C=O and C1. |
| C4 | Secondary (CH₂) | ~42.1 | Alpha to the C5 carbonyl. |
| C7, C11 | Secondary (CH₂) | ~33.4 | Alpha to the spiro center in the cyclohexane ring. |
| C9 | Secondary (CH₂) | ~26.0 | Gamma to the spiro center. |
| C8, C10 | Secondary (CH₂) | ~21.5 | Beta to the spiro center. |
Self-Validating 2D NMR Protocols
To unambiguously assign the structure of 2-Oxaspiro[5.5]undecan-5-one, 1D NMR is insufficient due to the "silent" quaternary carbons. A self-validating system utilizing 2D NMR—specifically Heteronuclear Single Quantum Coherence (HSQC) and—must be employed [3].
The Logical Loop:
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HSQC maps the direct 1JCH connections, isolating the proton-bearing carbon spin systems.
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HMBC bridges these isolated systems across the quaternary gaps. HMBC detects correlations over 2 to 3 bonds ( 2JCH and 3JCH ) [4].
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If the structure is correct, H1 will show a strong 3-bond correlation to C5 and a 2-bond correlation to C6. H4 will show a 2-bond correlation to C5 and a 3-bond correlation to C6. This creates a closed, mathematically sound proof of the spiro center.
Figure 2. Key HMBC (Heteronuclear Multiple Bond Correlation) interactions defining the spiro center.
Standardized Experimental Protocol
To ensure reproducibility across different laboratories, the following standardized workflow must be strictly adhered to.
Step-by-Step Methodology
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Sample Preparation: Dissolve 15–20 mg of highly purified 2-Oxaspiro[5.5]undecan-5-one in 0.6 mL of deuterated chloroform (CDCl₃). Causality: CDCl₃ is non-coordinating and provides a stable deuterium lock signal. Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) as an internal standard (0.00 ppm) to calibrate the chemical shift axis accurately.
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1D NMR Acquisition:
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Acquire the ¹H NMR spectrum at 400 MHz or 500 MHz (minimum 16 scans).
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Acquire the ¹³C NMR spectrum with broadband proton decoupling (minimum 512 scans). Run a DEPT-135 or APT experiment to differentiate CH/CH₃ (positive phase) from CH₂ (negative phase) and quaternary carbons (absent in DEPT).
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2D NMR Acquisition:
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Run a gradient-selected COSY to map the H3-H4 and H7-H11 vicinal networks.
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Run a multiplicity-edited HSQC to assign all protonated carbons.
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Run a gradient-selected HMBC. Critical Parameter: Optimize the long-range coupling delay for nJCH=8 Hz (approximately 62.5 ms). Causality: Aliphatic spiro systems typically exhibit 2-3 bond carbon-proton couplings in the 7-9 Hz range; this delay maximizes cross-peak intensity for the crucial H1-to-C5 and H4-to-C6 correlations.
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Data Processing: Apply zero-filling to at least 64k data points for 1D spectra. Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C) prior to Fourier Transformation. Perform manual phase and baseline correction to ensure accurate integration of the diastereotopic H1 signals.
Figure 1. Standardized NMR acquisition and structural verification workflow for spirocycles.
References
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Lovering, F., Bikker, J., & Humblet, C. "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 2009. URL:[Link]
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Khan Academy. "Diamagnetic Anisotropy | Proton NMR." Science / Organic Chemistry. URL:[Link]
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Chemistry LibreTexts. "19: HMBC - Heteronuclear Multiple Bond Correlation." Physical Methods in Chemistry and Nano Science. URL:[Link]
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Central European Institute of Technology (CEITEC). "Measuring methods available and examples of their applications: 2D HMBC." URL:[Link]
